4-propyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole-5-carboxamide core with a propyl substituent at the 4-position and a trans-cyclohexyl linker bearing a 5-fluoropyrimidin-2-yloxy group. The fluoropyrimidine group may enhance electron-withdrawing effects and metabolic stability, while the propyl chain and cyclohexyl linker contribute to lipophilicity and conformational flexibility.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2S/c1-2-3-13-14(25-22-21-13)15(23)20-11-4-6-12(7-5-11)24-16-18-8-10(17)9-19-16/h8-9,11-12H,2-7H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMXMOHFVJLUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiadiazole Carboxamides
Key Analogs :
4-Methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide
- Structural Differences :
- Alkyl chain: Methyl (shorter) vs. propyl (longer).
- Heterocyclic substituent: Pyridin-2-yloxy (non-fluorinated) vs. 5-fluoropyrimidin-2-yloxy. Inferred Properties:
- The fluoropyrimidine group may improve binding affinity via hydrogen bonding or π-π stacking compared to pyridine.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences :
- Thiadiazole substituent: 5-isopropyl (branched) vs. 4-propyl (linear).
- Core structure: Pyrrolidone ring vs. cyclohexyl linker.
- Fluorine placement: Fluorophenyl vs. fluoropyrimidinyl.
- Inferred Properties :
- Fluoropyrimidine’s nitrogen-rich heterocycle could offer stronger electronic effects than fluorophenyl.
Heterocyclic and Linker Modifications in Carboxamide Derivatives
Pyrimidine-Based Analogs :
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives
- Structural Differences :
- Core: Pyrimidine-5-carboxamide vs. thiadiazole-5-carboxamide.
- Substituents: Phenylpiperazine vs. fluoropyrimidinyloxy-cyclohexyl.
- Inferred Properties :
- The thiadiazole core may confer distinct electronic properties, while the cyclohexyl linker in the target compound provides rigidity compared to phenylpiperazine’s flexibility.
- Fluorine in the target compound could enhance metabolic stability relative to nitro or acetyl groups in other derivatives.
Research Implications and Contradictions
- Alkyl Chain Length : Evidence suggests longer chains (e.g., propyl) improve lipophilicity but may reduce solubility, whereas shorter chains (methyl) prioritize solubility . However, branched chains (isopropyl) in show conflicting steric effects.
- Fluorine Placement: Fluoropyrimidine in the target compound likely enhances electronic interactions compared to fluorophenyl in or non-fluorinated pyridine in .
- Heterocyclic Core : Thiadiazole vs. pyrimidine cores may influence target selectivity due to differences in hydrogen-bonding capacity and ring strain.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Formation of the thiadiazole-carboxamide core via nucleophilic substitution or condensation, often using reagents like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Cyclohexyl functionalization : Introduction of the 5-fluoropyrimidin-2-yloxy group to the (1r,4r)-cyclohexyl scaffold via Mitsunobu or SNAr reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Final assembly : Amide bond formation between the thiadiazole and cyclohexyl-pyrimidine moieties using coupling agents such as EDCI/HOBt or DCC . Reaction yields (~50–70%) and purity are optimized through controlled temperature (0–80°C) and pH adjustments .
Q. How is reaction progress monitored during synthesis?
- Thin-layer chromatography (TLC) : Used to track intermediates using silica plates and UV visualization .
- High-performance liquid chromatography (HPLC) : Validates purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) at key stages .
Q. What analytical techniques confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns proton environments (e.g., fluoropyrimidinyl protons at δ 8.5–9.0 ppm) and cyclohexyl stereochemistry in DMSO-d₆ .
- X-ray crystallography : Resolves absolute stereochemistry of the (1r,4r)-cyclohexyl group .
- Elemental analysis : Validates C, H, N, S, and F composition within ±0.4% of theoretical values .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in water; soluble in DMSO (≥10 mM) and DMF, making it suitable for in vitro assays .
- Stability : Degrades <5% over 24 hours in PBS (pH 7.4) at 25°C but hydrolyzes rapidly under acidic conditions (pH <3) . Store at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Replace the 5-fluoropyrimidinyl group with chlorinated or methylated analogs to assess impact on target binding .
- Stereochemical probes : Synthesize (1s,4s)-cyclohexyl diastereomers to evaluate conformational selectivity in biological assays .
- Pharmacophore mapping : Use X-ray co-crystallography with target proteins (e.g., kinases) to identify critical hydrogen bonds or hydrophobic interactions .
Q. What computational methods predict its target interactions and pharmacokinetics?
- Molecular docking : AutoDock Vina or Glide to model binding to ATP-binding pockets (e.g., EGFR kinase) .
- QSAR modeling : Correlate logP values (calculated ~3.2) with cellular permeability using Molinspiration or SwissADME .
- Metabolism prediction : CYP450 isoform liability assessed via StarDrop’s P450 Module .
Q. How to resolve contradictions in reported bioactivity data?
- Assay standardization : Replicate enzyme inhibition assays (e.g., IC₅₀ for kinases) under uniform conditions (ATP concentration, buffer pH) .
- Off-target profiling : Use kinome-wide screens (e.g., DiscoverX) to identify polypharmacology .
- Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to clarify mechanism .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilic substitution efficiency .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., pyrimidinyloxy coupling) to reduce side products .
- Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and waste profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
